Methyl 1-(2-aminoethyl)piperidine-4-carboxylate
Description
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a methyl ester at position 4 of the piperidine ring and a 2-aminoethyl substituent at position 1. The compound combines a rigid piperidine scaffold with a flexible aminoethyl side chain, creating a hybrid structure that balances hydrophilicity and lipophilicity. This unique architecture enables diverse applications in medicinal chemistry, particularly as a building block for drug discovery or a precursor for synthesizing bioactive molecules.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-7,10H2,1H3 |
InChI Key |
JZIKGAAARRDXBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then reacted with 2-aminoethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| This compound | 0.8 | 12.5 (aqueous) | Moderate (amine oxidation) |
| Methyl 1-(3-aminopropyl)piperidine-4-carboxylate | 1.2 | 8.3 | Low (chain-length-dependent) |
| Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate | 2.5 | 0.5 | High (aromatic stability) |
| Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate | 3.1 | 0.2 | Low (CYP450-mediated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
